N-(5-acetamido-2-methoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic compound classified under pyran derivatives. This compound has garnered attention in various scientific fields due to its unique molecular structure and potential biological activities. The presence of methoxy groups and an acetamido substituent suggests possible interactions with biological targets, making it a candidate for further pharmacological studies.
The compound is cataloged in chemical databases such as PubChem, where it is associated with the molecular formula and a molecular weight of 275.26 g/mol. It falls under the broader category of heterocyclic compounds, specifically those featuring a pyran ring which is known for its diverse applications in medicinal chemistry.
The synthesis of N-(5-acetamido-2-methoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-methoxyphenyl acetamide with appropriate pyran derivatives under controlled conditions.
The molecular structure of N-(5-acetamido-2-methoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide can be represented using various notations:
InChI=1S/C14H13NO5/c1-18-11-6-4-3-5-9(11)15-14(17)12-7-10(16)13(19-2)8-20-12/h3-8H,1-2H3,(H,15,17)
This structure comprises:
The compound's three-dimensional conformation can be analyzed using computational chemistry software, providing insights into its potential interactions with biological targets.
N-(5-acetamido-2-methoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide can participate in various chemical reactions:
N-(5-acetamido-2-methoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide typically exhibits:
Key chemical properties include:
N-(5-acetamido-2-methoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide has potential applications in several scientific fields:
CAS No.: 101-18-8
CAS No.: 122547-72-2
CAS No.: 89079-92-5
CAS No.: 31063-33-9
CAS No.: 22158-41-4
CAS No.: